(3-Phenyl-1-adamantyl)acetic acid
Overview
Description
“(3-Phenyl-1-adamantyl)acetic acid” is an adamantane-based compound . Adamantane and its derivatives have been introduced into many drugs for current clinical research and some of them are used for the treatment of neurological disease and/or used as the antiviral agents as well as the agents against type-2 diabetes .
Synthesis Analysis
The synthesis of “this compound” was characterized by X-ray diffraction (XRD), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), etc . This compound should be a beneficial complement or extension to the existing adamantyl-based materials .Molecular Structure Analysis
The “this compound” molecule contains a total of 45 bonds. There are 23 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Adamantane derivatives, including “this compound”, have been used in the synthesis of various polymers. Synthetic methods for these polymers include typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .Physical and Chemical Properties Analysis
Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .Scientific Research Applications
1. Self-Acylation and Derivative Formation
The self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride, catalyzed by triflic acid, leads to the formation of various derivatives such as esters, amides, and ketenes. This method offers an efficient approach to synthesize previously unknown compounds like 2,4-bis(1-adamantyl)aceto-acetic acid, its derivatives, and sterically hindered ketenes. These derivatives could have potential applications in organic synthesis and material science (Kovalev et al., 2010).
2. Cholinesterase Inhibitory Activities
Adamantyl-based compounds, including derivatives of (3-Phenyl-1-adamantyl)acetic acid, have shown significant inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases. These compounds demonstrate potential for the development of new treatments for conditions like Alzheimer's disease (Kwong et al., 2017).
3. Material Science Applications
The synthesis of novel ester acetal polymers without a phenyl group, using 1,3-adamantanedicarboxylic acid and acrylpimaric acid, demonstrates the potential of adamantyl derivatives in material science. These polymers exhibit high thermal stability and solubility in common solvents, suggesting their use in photopolymer applications like photoresists for 193 nm photolithography (Wang et al., 2007).
4. Synthesis and Characterization in Medicinal Chemistry
3-Phenyl-adamantane-1-carboxylic acid has been synthesized and characterized for potential use in medicinal chemistry. Adamantane derivatives have applications in treating neurological diseases, antiviral agents, and type-2 diabetes. This research indicates the expanding role of adamantane in the development of new pharmaceutical compounds (Feng et al., 2019).
5. Synthesis of Novel 2-[3-(1-Adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]acetic Acids
Research into the synthesis of novel adamantyl-based triazolinyl acetic acids has demonstrated antimicrobial and anti-inflammatory activities. These compounds show potential for use in developing new therapeutic agents, particularly in anti-infective and anti-inflammatory drug discovery (Al-Deeb et al., 2006).
Mechanism of Action
Target of Action
Adamantane and its derivatives, which include (3-phenyl-1-adamantyl)acetic acid, have been introduced into many drugs for current clinical research . They are used for the treatment of neurological diseases, as antiviral agents, and as agents against type-2 diabetes .
Mode of Action
Adamantane-based compounds are known for their unique spatial structure and chemical properties, which make them beneficial in medicinal chemistry .
Biochemical Pathways
Adamantane-based compounds are known to interact with various biochemical pathways due to their unique chemical structure .
Pharmacokinetics
The adamantane moiety is known to increase the lipophilicity of drugs, thereby improving their pharmacological properties .
Result of Action
Adamantane-based compounds are known for their potential in treating neurological diseases, acting as antiviral agents, and combating type-2 diabetes .
Action Environment
The unique spatial structure and chemical properties of adamantane-based compounds make them versatile in various environments .
Future Directions
Adamantane derivatives, including “(3-Phenyl-1-adamantyl)acetic acid”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Analysis
Biochemical Properties
(3-Phenyl-1-adamantyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their function. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, this compound can exhibit toxic or adverse effects, including disruption of normal cellular functions and potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can lead to changes in metabolic flux and levels of metabolites. For example, this compound can influence pathways involved in energy production and biosynthesis of essential biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-(3-phenyl-1-adamantyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDYINFVSMWUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377915 | |
Record name | (3-Phenyl-1-adamantyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161036-56-2 | |
Record name | (3-Phenyl-1-adamantyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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